molecular formula C19H18N4O4 B2355334 N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide CAS No. 1207032-66-3

N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

Cat. No.: B2355334
CAS No.: 1207032-66-3
M. Wt: 366.377
InChI Key: JLNMFZXZSBTBSO-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a complex organic compound featuring a combination of ethoxyphenyl, phenyl-1,2,4-oxadiazol, and oxalamide functional groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-ethoxyaniline and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde.

  • Reaction Steps: The reaction involves the formation of an oxalamide linkage through a condensation reaction between the amine group of 2-ethoxyaniline and the aldehyde group of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde.

  • Conditions: The reaction is usually carried out in a solvent such as dichloromethane or ethanol, under reflux conditions, and may require a catalyst like acetic acid or p-toluenesulfonic acid.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to the formation of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Typical reagents include halogens (e.g., bromine, chlorine), and strong acids or bases.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Amines, alcohols, and aldehydes.

  • Substitution Products: Halogenated derivatives, nitro compounds, and sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays. Medicine: The compound is being investigated for its pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. Industry: It is utilized in the development of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways. The molecular pathways involved can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thiourea

  • N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amide

  • N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)urea

Uniqueness: N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-2-26-15-11-7-6-10-14(15)21-19(25)18(24)20-12-16-22-17(23-27-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNMFZXZSBTBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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